2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetonitrile physical and chemical properties
2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetonitrile physical and chemical properties
An In-Depth Technical Guide to 2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetonitrile: Synthesis, Properties, and Potential Applications
A Foreword from the Senior Application Scientist:
To our fellow researchers, scientists, and drug development professionals,
The following technical guide addresses the physical and chemical properties of 2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetonitrile. It is important to note at the outset that specific, experimentally verified data for this particular compound (CAS 59682-60-9) is not extensively available in peer-reviewed literature or common chemical databases. This suggests that it may be a novel compound or a specialized intermediate with limited public documentation.
Therefore, this guide has been constructed to provide a comprehensive and scientifically rigorous overview based on the well-established chemistry of the 4-methyl-5-mercapto-1,2,4-triazole scaffold. The synthesis protocols, physical and chemical properties, and potential applications described herein are based on established principles and data from closely related analogues. This document is intended to serve as an expert-level resource to guide your research and experimental design with this promising, yet under-documented, molecule.
Introduction to the 1,2,4-Triazole-3-thione Scaffold
The 1,2,4-triazole ring system is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[3][4][5] The incorporation of a mercapto (or thione) group at the 3- or 5-position significantly enhances the pharmacological potential of the triazole scaffold, providing a reactive handle for further chemical modification and a key pharmacophoric feature for interacting with biological targets.[3]
The subject of this guide, 2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetonitrile, combines the privileged 1,2,4-triazole-3-thione core with a C-3 acetonitrile substituent, a functional group also present in various bioactive molecules.
Physicochemical Properties
While specific experimental data for 2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetonitrile is not publicly available, we can predict its key properties based on its structure and data from analogous compounds.
| Property | Predicted Value / Characteristic | Rationale / Comparative Data |
| Molecular Formula | C₅H₆N₄S | Confirmed by multiple chemical suppliers.[][7] |
| Molecular Weight | 154.19 g/mol | Calculated from the molecular formula.[7] |
| Appearance | White to off-white crystalline solid | Mercapto-1,2,4-triazole derivatives are typically crystalline solids at room temperature.[8] |
| Melting Point | Expected in the range of 180-220 °C | Related 4-methyl-4H-1,2,4-triazole-3-thiol has a melting point of 182-185°C. The acetonitrile group may influence this. |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents such as DMSO, DMF, and alcohols. | The triazole and mercapto groups can participate in hydrogen bonding, affording some water solubility. Solubility in organic solvents is typical for this class of compounds.[8] |
| pKa | Estimated to be around 7-8 for the thiol group | The thiol-thione tautomerism influences the acidity. The thiol proton is acidic and can be deprotonated under basic conditions. |
Tautomerism: The Thiol-Thione Equilibrium
A critical chemical feature of 2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetonitrile is its existence as a mixture of thiol and thione tautomers. This equilibrium is influenced by the solvent, pH, and temperature. The thione form is generally more stable in the solid state and in polar solvents.
Caption: Thiol-Thione Tautomerism.
Note: The DOT script above is a template. Actual images of the tautomers would need to be generated and linked.
Synthesis and Reactivity
A plausible and efficient synthesis of 2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetonitrile can be designed based on established methods for 1,2,4-triazole-3-thione synthesis.[3] The general strategy involves the cyclization of a 1-cyanoacetyl-4-methylthiosemicarbazide intermediate.
Proposed Synthetic Pathway
Caption: Proposed synthesis of the target compound.
Step-by-Step Experimental Protocol (Proposed)
Part A: Synthesis of 1-Cyanoacetyl-4-methylthiosemicarbazide
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Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyanoacetic acid hydrazide (1 equivalent) in ethanol (10 volumes).
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Addition of Reagent: To the stirred solution, add methyl isothiocyanate (1 equivalent) dropwise at room temperature.
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Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture to room temperature. The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.
Part B: Synthesis of 2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetonitrile
-
Reaction Setup: Suspend the 1-cyanoacetyl-4-methylthiosemicarbazide (1 equivalent) from Part A in an aqueous solution of sodium hydroxide or potassium hydroxide (2 M, 1.2 equivalents).
-
Cyclization: Heat the mixture to reflux for 4-6 hours. The solid should dissolve as the reaction progresses.
-
Acidification: After cooling the reaction mixture in an ice bath, carefully acidify with a dilute strong acid (e.g., 2N HCl) to a pH of approximately 5-6.
-
Isolation and Purification: The target compound will precipitate out of the solution. Collect the solid by filtration, wash thoroughly with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Spectral Characterization (Predicted)
The structural confirmation of the synthesized compound would rely on a combination of spectroscopic techniques. Below are the expected spectral features:
| Spectroscopy | Expected Peaks and Signals |
| ¹H NMR | - A singlet at approximately 3.4-3.7 ppm corresponding to the N-CH₃ protons (3H).- A singlet at approximately 3.9-4.2 ppm for the -CH₂-CN protons (2H).- A broad singlet at lower field (around 13-14 ppm) for the SH proton of the thiol tautomer, which may be exchangeable with D₂O. |
| ¹³C NMR | - A signal around 30-35 ppm for the N-CH₃ carbon.- A signal around 15-20 ppm for the -CH₂-CN carbon.- A signal around 115-120 ppm for the nitrile (-CN) carbon.- Two signals in the aromatic region (145-170 ppm) for the C3 and C5 carbons of the triazole ring. The C=S carbon of the thione tautomer would appear at the lower end of this range (around 160-170 ppm).[9] |
| IR (Infrared) | - A sharp peak around 2250 cm⁻¹ characteristic of the nitrile (C≡N) stretch.- A broad absorption band in the region of 3100-3400 cm⁻¹ corresponding to the N-H stretch of the thione tautomer and the S-H stretch of the thiol tautomer.- A strong absorption around 1500-1600 cm⁻¹ due to C=N stretching of the triazole ring.- A peak around 1200-1300 cm⁻¹ attributed to the C=S stretch of the thione tautomer. |
| Mass Spectrometry (MS) | - The molecular ion peak [M]⁺ or [M+H]⁺ at m/z 154 or 155, respectively. |
Potential Applications in Drug Development
The unique combination of the 1,2,4-triazole-3-thione scaffold and the acetonitrile group suggests several potential applications in drug discovery and development.
Enzyme Inhibition
Many 1,2,4-triazole-3-thione derivatives are known to be potent enzyme inhibitors.[4] The mercapto group can coordinate with metal ions in the active site of metalloenzymes or act as a hydrogen bond donor/acceptor. The acetonitrile group can also participate in interactions with the enzyme's active site.
Caption: Potential mechanism of enzyme inhibition.
Antimicrobial and Antifungal Activity
The 1,2,4-triazole scaffold is present in several clinically used antifungal agents (e.g., fluconazole). The mercapto group is also known to contribute to antimicrobial activity. Therefore, 2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetonitrile is a promising candidate for screening as an antimicrobial or antifungal agent.
Anti-inflammatory and Anticancer Applications
Derivatives of 1,2,4-triazole-3-thione have demonstrated significant anti-inflammatory and anticancer activities in various studies.[3] These activities are often linked to the inhibition of specific enzymes or signaling pathways involved in inflammation and cell proliferation.
Experimental Workflow for Biological Evaluation
For researchers interested in exploring the biological potential of this compound, a general workflow for initial screening is provided below.
Caption: General workflow for biological screening.
Protocol: In Vitro Enzyme Inhibition Assay (General)
-
Preparation of Solutions:
-
Prepare a stock solution of 2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetonitrile in DMSO.
-
Prepare a buffered solution of the target enzyme and its substrate.
-
-
Assay Procedure:
-
In a 96-well plate, add the enzyme solution.
-
Add serial dilutions of the test compound to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Pre-incubate the enzyme and compound for a specified time at an optimal temperature.
-
Initiate the reaction by adding the substrate.
-
-
Data Acquisition:
-
Measure the rate of product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the inhibition data against the compound concentration.
-
Conclusion
While specific experimental data for 2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetonitrile is currently limited, its chemical structure suggests it is a molecule of significant interest for drug discovery and development. This guide provides a scientifically grounded framework for its synthesis, characterization, and potential biological applications based on the well-established chemistry of the 1,2,4-triazole-3-thione scaffold. We encourage the scientific community to further investigate this compound and publish their findings to expand our collective knowledge.
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